molecular formula C15H17ClN2O3S2 B4835069 (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4835069
M. Wt: 372.9 g/mol
InChI Key: WZGDRNLEUGBYQR-UHFFFAOYSA-N
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Description

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chloro and methyl group on the benzothiophene ring and a methanesulfonyl piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene core, followed by the introduction of the chloro and methyl groups. The final steps involve the attachment of the methanesulfonyl piperazine moiety. Common reagents used in these reactions include chlorinating agents, methylating agents, and sulfonylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the methanesulfonyl piperazine moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

(3-chloro-6-methyl-1-benzothiophen-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S2/c1-10-3-4-11-12(9-10)22-14(13(11)16)15(19)17-5-7-18(8-6-17)23(2,20)21/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGDRNLEUGBYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
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(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

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